molecular formula C9H11NO2S B2573542 3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1707367-38-1

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2573542
CAS No.: 1707367-38-1
M. Wt: 197.25
InChI Key: RYJYHIJPKFVXPK-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a heterocyclic compound that features a benzothiophene core Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted benzene derivative with sulfur sources under controlled conditions to form the thiophene ring. Subsequent functionalization steps introduce the hydroxy and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as sulfonation, cyclization, and functional group modifications. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thiophene ring or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiophene derivatives.

Scientific Research Applications

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[b]thiophene: Shares the benzothiophene core but lacks the hydroxy and carboxamide groups.

    2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Similar structure with an amino group instead of a hydroxy group.

Uniqueness

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the presence of both hydroxy and carboxamide functional groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enable specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-9(12)8-7(11)5-3-1-2-4-6(5)13-8/h11H,1-4H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJYHIJPKFVXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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